Niobium(V) oxide

Overview

Description

Niobium(V) oxide (Nb2O5) is a compound of niobium and oxygen, and is a white, odorless, crystalline powder. It is insoluble in water, and is used in a variety of industrial and scientific applications. This compound is also known as columbite, and is the most common niobium-containing mineral. It is an important component of many alloys, and is used in the production of steel, glass, and other materials. This compound is also used in the production of semiconductors, optical fibers, and catalysts.

Scientific Research Applications

Electrochemical Energy Storage : Niobium-based oxides, including nanostructured ones, are promising materials for batteries, supercapacitors, and fuel cell technologies. They are used in lithium-ion batteries, supercapacitors, and as stable electrochemical supports in fuel cells. Their high potential window, rich redox chemistry, and chemical stability under acidic conditions make them ideal for these applications (Yan et al., 2016).

Catalysis : Niobium(V) oxide is an efficient catalyst for the transesterification of β-keto esters with various alcohols, demonstrating good conversions and product yields (Sairre et al., 2005).

Optoelectronics and Other Applications : Nb2O5 is used in optoelectronic devices, optical coatings, gas sensors, photocells, electrochromic devices, photoelectrodes, and microelectronics. Its synthesis methods, such as sol-gel and electrodeposition, are subjects of ongoing research (Shafeeq et al., 2022).

Heterogeneous Catalysts : The role of niobium in enhancing the redox and acidic/basic properties of catalysts is significant. Niobium-supported molecular sieves improve the redox properties of transition metals and the acidic or basic properties of catalysts (Ziolek & Sobczak, 2017).

Electrochromism : Niobium oxide thin films exhibit electrochromic properties, showing reversible color changes upon anodic and cathodic polarizations. This makes them suitable for applications requiring variable transparency or color (Ohtani et al., 1994).

Solid Phase Microextraction : this compound has been shown to be an effective sorbent phase for solid phase microextraction, particularly in the extraction of alcohols and phenols (Oliveira et al., 2005).

Extraction and Separation : Niobium(V) is extracted from mineral acid solutions using amine oxides. It can be separated from tantalum(V) and zirconium(IV), demonstrating its utility in material separation processes (Ejaz, 1976).

Mechanism of Action

Target of Action

Niobium(V) oxide, also known as Nb2O5, primarily targets the formation and growth of nanoparticles . It is also used in electrochromic and photoelectrochemical devices, and as a catalyst in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves a complex process. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation and growth of nanoparticles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for production of e.g. fuels and chemicals from biomass sources .

Pharmacokinetics

It is known to have a high melting point of over 2500 °c and high chemical stability, including to oxygen and moisture .

Result of Action

The result of this compound’s action is the formation of nanoparticles with specific properties . These nanoparticles have been used in various applications, including high-power batteries, catalysts for chemical reactions, and electrochromic windows .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the synthesis of niobium oxide was conducted at temperatures 600, 1000, and 1200°C . The presence of other chemicals, such as benzyl alcohol and niobium chloride, also plays a crucial role in the formation of niobium oxide nanoparticles .

Safety and Hazards

Future Directions

Niobium(V) oxide has received significant interest due to its versatile electrochemical properties . For example, it has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . In addition, studies have shown that niobium oxides show excellent potential as catalyst materials for production of fuels and chemicals from biomass sources . The potential of amorphous and nanostructured Nb2O5 for electrochromic windows has also been investigated .

properties

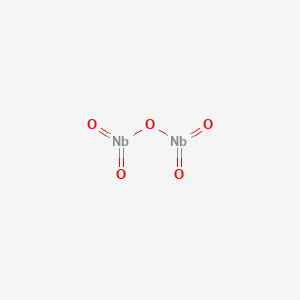

IUPAC Name |

dioxoniobiooxy(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKATWMILCYLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb](=O)O[Nb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals insoluble in water; [Sax] | |

| Record name | Niobium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1313-96-8 | |

| Record name | Niobium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniobium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium (5) Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: The molecular formula for Niobium(V) oxide is Nb2O5. It has a molecular weight of 265.81 g/mol.

ANone: Several spectroscopic techniques can be used:

- Raman Spectroscopy: Useful for identifying different polymorphs of Nb2O5 and studying the structure of thin films. [, ]

- FTIR-ATR Spectroscopy: Provides information about the surface chemistry of Nb2O5, including the types of hydroxyl groups and the presence of Lewis and Brønsted acid sites. [, ]

- XPS (X-ray Photoelectron Spectroscopy): Helps determine the oxidation state of niobium and the surface composition of Nb2O5 materials. [, ]

- UV-Vis Spectroscopy: Used to characterize the electronic structure of Nb2O5 and to study its electrochromic properties. []

A: this compound exists in several polymorphic forms, including TT, T, B, P, M, and H forms. The B-form is the most stable phase below 760°C. The relative stabilities of the different forms can be assessed by observing the rate of their conversion into the B-form under specific conditions. []

A: Heat treatment can significantly impact the properties of hydrous this compound, influencing its ion-exchange capacity, structure, and surface area. [, , ] For instance, heating to 110°C can cause a 17% loss in ion-exchange capacity, and crystallization into the γ-phase occurs between 450-500°C, leading to complete capacity loss. [] Crystallization into the α-phase happens above 800°C. [] Additionally, heat treatment can induce cracking in particles, increasing the effective surface area. []

ANone: this compound is investigated for various catalytic applications, including:

- Oxidation of Unsaturated Fatty Acid Methyl Esters: Nb2O5 can catalyze the oxidation of methyl linoleate in the presence of hydrogen peroxide, yielding products like 9-oxo-nonanoic acid methyl ester. The reaction likely proceeds through an autoxidation mechanism involving hydroperoxide intermediates. []

- Selective Methane Oxidation: Different polymorphs of Nb2O5 display varying activity and selectivity in methane oxidation to formaldehyde. The H-Nb2O5 and M-Nb2O5 phases, possessing a block-type structure, exhibit higher formaldehyde selectivity than the T-Nb2O5 polymorph. []

- Photocatalytic Reactions: Nb2O5, particularly in its amorphous form, demonstrates photocatalytic activity in reactions such as methanol dehydrogenation and acetic acid mineralization. The amorphous Nb2O5 synthesized through solvothermal methods exhibits superior activity compared to crystalline forms or commercially available niobic acid. []

- Direct Amidation of Esters: Nb2O5 acts as a heterogeneous catalyst for the direct amidation of esters with amines. It demonstrates excellent activity and reusability, surpassing the performance of previously reported homogeneous catalysts. The high activity is attributed to the strong acid-base interaction between the Lewis acidic Nb5+ sites on the catalyst surface and the carbonyl oxygen of the ester. []

A: Introducing Nb2O5 into barium aluminoborate glass systems positively impacts their photochromic properties. Increasing the concentration of Nb2O5 enhances the refractive index, degree of darkening, and relaxation rate of the glasses. This effect is attributed to the role of niobium cations as glass network modifiers at lower BaO concentrations and as weak glass formers at higher BaO concentrations. []

ANone: Nb2O5 is incorporated into various composite materials, such as:

- Composite Membranes: Nb2O5, when combined with cellulose acetate, forms composite membranes with potential applications in separation processes. The oxide particles are uniformly distributed within the membrane matrix, influencing its thermal stability and morphology. []

- Hydroxyapatite Composites: The addition of Nb2O5 to commercial synthetic hydroxyapatite (CSHA) improves its mechanical properties, making it suitable for biomedical applications such as bone repairing and prosthesis production. []

A: Hydrous this compound acts as a cation exchanger and shows selectivity for various cations. Its affinity for alkali metal ions follows the order Cs+ >> K+ >> Li+, while for alkaline earth metal ions, it is Ba2+ >> Sr2+ ≥ Ca2+ > Mg2+. This selectivity is related to the hydrated ionic radii of the cations. [] The distribution coefficients for transition metal ions correlate with their first hydrolysis constants and the stability constants of their acetato complexes, suggesting a partially covalent bond between the metal ions and the exchanger. []

A: The isotopic exchange rate of Cs+ between hydrous Nb2O5 and aqueous solutions is pH-dependent, increasing with pH up to 7 and stabilizing afterward. [] This behavior contrasts with Na+, whose diffusion coefficients decrease with increasing pH. [] This difference is attributed to the stronger interaction between Cs+ and the ion-exchange sites compared to Na+. []

A: High-purity Nb2O5, suitable for applications like the production of lithium niobate single crystals, can be obtained by decomposing lithium orthoniobate in a fluoride-sulfuric acid environment. This process involves optimizing the decomposition conditions to maximize the transition of niobium and lithium into solution, followed by solvent extraction using specific extractants. []

ANone: Several analytical techniques are employed in conjunction with this compound as a sorbent for trace metal determination:

- Flame Atomic Absorption Spectrometry (FAAS): This technique, combined with an online preconcentration system using Nb2O5-modified silica gel, allows for the sensitive determination of trace metals like copper, cadmium, cobalt, and zinc in samples like fuel alcohol. []

- Continuum Source Graphite Furnace Atomic Absorption Spectrometry (HR-CS GF AAS): This technique, coupled with sorption preconcentration using Nb2O5, enables the determination of impurities in high-purity Nb2O5. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.